N-(2-methoxyethyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
N-(2-methoxyethyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0698665
InChI:
InChI=1S/C21H22N2O2/c1-14-8-10-16(11-9-14)20-15(2)19(21(24)22-12-13-25-3)17-6-4-5-7-18(17)23-20/h4-11H,12-13H2,1-3H3,(H,22,24)
SMILES:
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NCCOC
Molecular Formula:
C21H22N2O2
Molecular Weight:
334.4 g/mol
N-(2-methoxyethyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC0698665
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O2 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | N-(2-methoxyethyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O2/c1-14-8-10-16(11-9-14)20-15(2)19(21(24)22-12-13-25-3)17-6-4-5-7-18(17)23-20/h4-11H,12-13H2,1-3H3,(H,22,24) |
| Standard InChI Key | LPTRQWFEMMDNNB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NCCOC |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NCCOC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator